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molecular formula C12H14O B8306060 3-Benzyloxymethyl-1-cyclobutene

3-Benzyloxymethyl-1-cyclobutene

Cat. No. B8306060
M. Wt: 174.24 g/mol
InChI Key: RLBJUFJRBIEEPV-UHFFFAOYSA-N
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Patent
US04855466

Procedure details

[[(3-Chlorocyclobutyl)methoxy]methyl]benzene (82 g, 0.39 mole) in 390 ml of dry dimethylsulfoxide was slowly added to a solution of potassium t-butoxide (132 g, 1.17 mole) in 390 ml of dry dimethylsulfoxide in a water-bath at 18° C. under a dry argon atmosphere. After stirring for 1 hour at room temperature, the reaction mixture was poured into 1600 ml of water and extracted with ether (3×1000 ml). The ether extracts were back-extracted with water (4×2000 ml) and the ether extract was then dried over sodium sulfate. The ether was removed in vacuo and the crude product was purified on a Merck silica column, eluting the column with 5% ethyl acetate-hexane. Appropriate fractions were combined and the solvents removed in vacuo yielding 60.0 g of the title compound as a colorless liquid.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
1600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:5][CH:4]([CH2:6][O:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:3]1.CC(C)([O-])C.[K+].O>CS(C)=O>[CH:4]1([CH2:6][O:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:5][CH:2]=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
ClC1CC(C1)COCC1=CC=CC=C1
Name
Quantity
132 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
390 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
390 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×1000 ml)
EXTRACTION
Type
EXTRACTION
Details
The ether extracts were back-extracted with water (4×2000 ml)
EXTRACTION
Type
EXTRACTION
Details
the ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a Merck silica column
WASH
Type
WASH
Details
eluting the column with 5% ethyl acetate-hexane
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=CC1)COCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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